N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 681270-00-8
VCID: VC7523148
InChI: InChI=1S/C24H29N3O4S/c28-23-8-4-7-22-19-13-17(15-27(22)23)14-26(16-19)32(30,31)21-11-9-20(10-12-21)25-24(29)18-5-2-1-3-6-18/h4,7-12,17-19H,1-3,5-6,13-16H2,(H,25,29)
SMILES: C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4
Molecular Formula: C24H29N3O4S
Molecular Weight: 455.57

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide

CAS No.: 681270-00-8

Cat. No.: VC7523148

Molecular Formula: C24H29N3O4S

Molecular Weight: 455.57

* For research use only. Not for human or veterinary use.

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide - 681270-00-8

Specification

CAS No. 681270-00-8
Molecular Formula C24H29N3O4S
Molecular Weight 455.57
IUPAC Name N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]cyclohexanecarboxamide
Standard InChI InChI=1S/C24H29N3O4S/c28-23-8-4-7-22-19-13-17(15-27(22)23)14-26(16-19)32(30,31)21-11-9-20(10-12-21)25-24(29)18-5-2-1-3-6-18/h4,7-12,17-19H,1-3,5-6,13-16H2,(H,25,29)
Standard InChI Key KXYUFZAEVCHXCQ-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4

Introduction

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide is a complex organic compound featuring a unique bicyclic structure that includes a pyrido[1,2-a]diazocin moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and the presence of a sulfonamide group, which enhances its reactivity and solubility in various solvents.

Synthesis

The synthesis of N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. These steps require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Techniques like chromatography are often employed for purification.

Potential Applications

This compound has potential applications in medicinal chemistry and pharmacology. Its unique structure and the presence of a sulfonamide group make it suitable for research into novel therapeutic agents. Further in vitro and in vivo studies are necessary to fully elucidate its pharmacological profile.

Data Tables

Table 1: Chemical Properties of N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide

PropertyValue
Molecular FormulaC26H27N3O4S
Molecular Weight477.58 g/mol
Chemical ClassHeterocyclic compound with sulfonamide

Table 2: Potential Applications in Medicinal Chemistry

Application AreaDescription
Novel Therapeutic AgentsDevelopment of new drugs due to its unique structure and sulfonamide group
Pharmacological StudiesFurther in vitro and in vivo studies required to elucidate its pharmacological profile

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator